1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one
Overview
Description
1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one is a complex organic compound with a unique structure that includes a benzyl group, a nitrophenyl group, and an imidazolidinone ring
Preparation Methods
The synthesis of 1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 1-benzyl-2-(4-nitrophenyl)imidazolidin-4-one with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one can be compared with similar compounds such as:
Phenyl- and benzyl 4-nitrophenyl-sulfamate esters: These compounds share similar structural features and undergo comparable chemical reactions.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: This compound has a similar imidazolidinone ring and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2-(4-nitrophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-18(20-10-6-3-7-11-20)25-27-23(29)17-26(16-19-8-4-2-5-9-19)24(27)21-12-14-22(15-13-21)28(30)31/h2-15,24H,16-17H2,1H3/b25-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUZKURWYVPEZ-XIEYBQDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416588 | |
Record name | BAS 00753537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-72-0 | |
Record name | BAS 00753537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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